Ethyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Scientific Research Applications
Ethyl 3-cyclopropyl-3-oxopropanoate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a precursor in the synthesis of certain drugs and bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Ethyl 3-cyclopropyl-3-oxopropanoate is a chemical compound used primarily as an organic synthesis and pharmaceutical intermediate
Pharmacokinetics
Some general properties can be inferred from its chemical structure . The compound is likely to have high gastrointestinal absorption due to its small size and lipophilic nature .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the rate and outcome of the reactions it participates in. Furthermore, the compound’s stability may be affected by light, heat, and moisture .
Safety and Hazards
Ethyl 3-cyclopropyl-3-oxopropanoate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Ethyl 3-cyclopropyl-3-oxopropanoate can be synthesized through esterification, where 3-cyclopropyl-3-oxopropionic acid reacts with ethanol to produce the target product . The reaction typically involves heating the mixture under reflux conditions for several hours . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Ethyl 3-cyclopropyl-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-oxobutanoate: Similar in structure but lacks the cyclopropyl group.
Ethyl 3-oxopropanoate: Similar but with different substituents on the carbon chain.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVADABIDBSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294564 | |
Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24922-02-9 | |
Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24922-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024922029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24922-02-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate described in the research?
A1: The research article details a novel, one-pot synthesis method for this compound from cyclopropyl methyl ketone. [] This method utilizes a ketene dithioacetal intermediate without requiring its isolation, leading to a more efficient synthesis with excellent yields. [] This is significant because it offers a more streamlined approach compared to potentially multi-step procedures, which could be beneficial for larger scale production or further research applications.
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